Enalapril Acyl Glucuronide

ACE inhibitor metabolism biliary excretion acyl glucuronide formation

Enalapril Acyl Glucuronide (MW 552.6, C₂₆H₃₆N₂O₁₁) is the phase II acyl glucuronide of the ACE inhibitor prodrug enalapril, supplied as a high-purity impurity reference standard for ANDA and DMF filing support. This compound is analytically distinct from enalaprilat acyl glucuronide (MW 524.5) by a ~28 Da ester moiety mass shift and from N-glucuronide positional isomers by its unique MS/MS fragmentation and acyl migration degradation pathway. Procure this standard for selective HPLC/LC-MS detection in method validation, forced degradation studies, and GMP QC release testing. Shipped with full characterization data (NMR, MS, HPLC) and pharmacopeial traceability (USP/EP) to meet ICH Q3B requirements.

Molecular Formula C26H36N2O11
Molecular Weight 552.6 g/mol
Cat. No. B13845828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalapril Acyl Glucuronide
Molecular FormulaC26H36N2O11
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C26H36N2O11/c1-3-37-24(35)16(12-11-15-8-5-4-6-9-15)27-14(2)22(32)28-13-7-10-17(28)25(36)39-26-20(31)18(29)19(30)21(38-26)23(33)34/h4-6,8-9,14,16-21,26-27,29-31H,3,7,10-13H2,1-2H3,(H,33,34)/t14?,16-,17+,18-,19-,20+,21-,26-/m0/s1
InChIKeyBASYXVDQVWDGAP-LFMKEIBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enalapril Acyl Glucuronide Reference Standard for ACE Inhibitor Impurity Profiling and ANDA Submission


Enalapril Acyl Glucuronide (MW 552.6, C₂₆H₃₆N₂O₁₁) is a phase II acyl glucuronide conjugate of the ACE inhibitor prodrug enalapril, formed via UDP-glucuronosyltransferase-mediated conjugation of glucuronic acid to the carboxyl group of enalapril, yielding an ester-linked metabolite [1]. Distinguished from the more abundant enalaprilat acyl glucuronide (MW 524.5, C₂₄H₃₂N₂O₁₁) by the retention of the ethyl ester prodrug moiety, this compound is primarily utilized as a high-purity impurity reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for enalapril drug products .

Why Enalapril Acyl Glucuronide Cannot Be Substituted by Enalaprilat Acyl Glucuronide, N-Glucuronide Isomers, or Other ACE Inhibitor Glucuronides in Analytical Workflows


Enalapril Acyl Glucuronide is often conflated with its more commonly discussed diacid analog (enalaprilat acyl glucuronide) or with the N-glucuronide positional isomer; however, the three species are chemically and analytically distinct. The acyl glucuronide retains the labile ester linkage characteristic of the intact prodrug, conferring a unique ~28 Da mass shift relative to the diacid form and fundamentally different chromatographic retention, MS/MS fragmentation, and chemical stability behavior . Critically, comparative in vivo metabolism studies demonstrate that enalapril undergoes negligible glucuronidation relative to structurally related ACE inhibitors such as perindopril and ramipril, meaning that glucuronide reference standards for those drugs cannot serve as analytical surrogates [1]. Below, each piece of quantitative differentiation evidence is examined in detail.

Quantitative Differentiation of Enalapril Acyl Glucuronide: Head-to-Head Evidence for Procurement and Analytical Decision-Making


Negligible In Vivo Glucuronidation of Enalapril vs. Perindopril and Ramipril in Isolated Perfused Rat Liver

In an isolated perfused rat liver model, enalapril, perindopril, and ramipril were administered at 100 µg doses. Glucuronide metabolites were detected in bile in significant concentrations only for perindopril and ramipril, while base hydrolysis of perfusate samples showed that little metabolism of enalapril occurred other than rapid conversion to its diacid form (enalaprilat) [1]. Enalapril hepatic clearance was 0.63 ml/min compared to 0.87 ml/min for perindopril and 9.9 ml/min for ramipril, with biliary excretion of the diacid forms at 46%, 27%, and 71% of the administered dose over 4 hr, respectively [1]. The near-absence of enalapril glucuronide in this model contrasts sharply with the extensive glucuronidation observed for perindopril and ramipril.

ACE inhibitor metabolism biliary excretion acyl glucuronide formation hepatic clearance

Absence of Glucuronide Conjugates in Rat Urine for Enalapril Confirmed by Glucuronidase Hydrolysis, in Contrast to Alternative Metabolic Pathway (9.2% Hydrolytic Metabolite)

In a GC-MS study of rat urine following oral enalapril administration (10 mg/kg), glucuronidase hydrolysis indicated the complete absence of glucuronidate conjugates of enalapril, ramipril, and perindopril in urine [1]. However, enalapril uniquely produced a significant hydrolytic metabolite (2-N-alanyl-4-phenylbutanoic acid) accounting for 9.2% of the dose excreted in urine after oral administration, present only in trace concentrations after intravenous administration [1]. This hydrolytic pathway was absent for ramipril and perindopril, demonstrating that enalapril's metabolic fate diverges from its in-class comparators not by glucuronidation but by amide bond hydrolysis.

biotransformation glucuronidase hydrolysis urinary metabolites GC-MS

Structural Differentiation: Enalapril Acyl Glucuronide (Prodrug Form, MW 552.6) vs. Enalaprilat Acyl Glucuronide (Diacid Form, MW 524.5) Confers a ~28 Da Mass Shift Critical for LC-MS/MS Selectivity

Enalapril Acyl Glucuronide (C₂₆H₃₆N₂O₁₁, MW 552.6) retains the ethyl ester moiety of the parent prodrug enalapril, while Enalaprilat Acyl Glucuronide (C₂₄H₃₂N₂O₁₁, MW 524.5) corresponds to the glucuronide of the active diacid metabolite enalaprilat [1]. This structural divergence produces a mass difference of ~28 Da (C₂H₄), distinct HPLC retention due to increased lipophilicity of the ester form, and unique MS/MS fragmentation patterns arising from the ethyl ester cleavage pathway [1]. The two species are NOT interchangeable as reference standards: a method validated against the diacid glucuronide will fail to accurately identify or quantify the prodrug glucuronide impurity.

mass spectrometry reference standard chromatographic separation prodrug metabolism

Acyl Glucuronide vs. N-Glucuronide Linkage: Differential Chemical Stability and Reactivity Dictate Distinct Sample Handling Protocols

Enalapril Acyl Glucuronide contains a hydrolytically labile ester bond linking the glucuronic acid moiety to the enalapril carboxyl group, which undergoes pH-dependent hydrolysis and intramolecular acyl migration under physiological conditions (pH 7.4, 37°C), producing reactive isomers capable of covalent protein adduction . In contrast, Enalapril N-Glucuronide (C₂₆H₃₆N₂O₁₁, MW 552.6—isobaric but structurally distinct) features a C–N glycosidic linkage to the secondary amine nitrogen, conferring resistance to the acyl migration degradation pathway dominant in the acyl form [1]. Across the broader acyl glucuronide class, degradation half-lives at pH 7.4 and 37°C span from 0.5 h (diclofenac) to 26 h (telmisartan), with structure-dependent reactivity driven by aglycone electronic properties [2].

acyl migration glucuronide stability sample handling forced degradation

Physical Stability Profile: Hygroscopicity, Thermal Lability (>110°C Decomposition), and Requirement for Inert Atmosphere Storage at -20°C Constrain Handling and Shipping Logistics

Enalapril Acyl Glucuronide is a pale beige solid with a melting point exceeding 110°C accompanied by decomposition, indicating thermal lability . The compound is explicitly classified as hygroscopic and moisture-sensitive, requiring storage at -20°C under an inert atmosphere . Solubility is limited: slightly soluble in chloroform (with sonication), DMSO, and methanol . These handling requirements are more stringent than those for the structurally related but non-hygroscopic enalapril maleate API (typically stored at room temperature in airtight containers) and parallel the instability profile of reactive acyl glucuronides such as diclofenac acyl glucuronide, which displays a half-life of only 0.5 h at pH 7.4 [1].

chemical stability storage conditions reference standard handling hygroscopicity

Regulatory Differentiation: Designated as a Specified Impurity Reference Standard for ANDA Filings with Traceability to USP/EP Pharmacopeial Standards, Distinct from Non-Regulated Research-Grade Analogs

Enalapril Acyl Glucuronide is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), quality control (QC) applications, ANDA filings, DMF submissions, and forced degradation studies during commercial production of enalapril [1]. Vendors offer traceability to pharmacopeial standards (USP or EP) based on feasibility . This regulatory positioning distinguishes it from research-grade enalapril metabolites or in-class glucuronides (e.g., perindopril glucuronide, ramipril glucuronide) that may lack the full characterization package and pharmacopeial traceability required for regulatory submission contexts.

ANDA USP EP reference standard pharmacopeial traceability

Optimal Application Scenarios for Enalapril Acyl Glucuronide Based on Verified Differentiation Evidence


AND A Impurity Profiling Method Development and Validation for Enalapril Drug Products

Enalapril Acyl Glucuronide serves as a specified impurity reference standard in HPLC/LC-MS method validation for enalapril tablets and injectables. Its unique retention time, mass (MW 552.6), and MS/MS fragmentation pattern—distinct from the enalaprilat acyl glucuronide (MW 524.5) by a 28 Da shift—enable selective detection of the prodrug-derived glucuronide impurity [1]. The compound is supplied with full characterization data and pharmacopeial traceability (USP/EP), meeting ICH Q3B requirements for impurity identification, and is explicitly designated for ANDA and DMF filing support [2].

Forced Degradation Studies to Establish Degradation Pathways and Stability-Indicating Methods

Given the hydrolytic lability of the acyl ester bond and susceptibility to intramolecular acyl migration at physiological pH, Enalapril Acyl Glucuronide is used as a marker compound in forced degradation (stress) studies of enalapril drug substance and product [1]. Its degradation profile—dominated by hydrolysis to enalaprilat and glucuronic acid, and acyl migration to reactive isomeric glucuronides—differs fundamentally from the N-glucuronide isomer, which lacks the acyl migration pathway [2]. Proper storage at -20°C under inert atmosphere is critical to prevent pre-analytical degradation that would compromise forced degradation study conclusions .

Metabolite Identification and Quantification in Preclinical Pharmacokinetic Studies

Although enalapril acyl glucuronide is minimally formed in vivo relative to perindopril and ramipril glucuronides—as demonstrated by its absence in rat bile and urine in isolated perfused liver and in vivo biotransformation studies [1]—its reference standard is essential as a negative control and for method development when profiling the complete metabolic fate of enalapril. The demonstrated absence of glucuronide conjugates in urine by glucuronidase hydrolysis (vs. the 9.2% hydrolytic metabolite 2-N-alanyl-4-phenylbutanoic acid uniquely produced by enalapril) provides critical context for differentiating enalapril's metabolic signature from other diacid ACE inhibitors [2].

Quality Control Release Testing in Commercial Enalapril API and Finished Dosage Form Manufacturing

Enalapril Acyl Glucuronide is used in QC release testing to monitor potential glucuronide impurity formation during enalapril API synthesis and finished product manufacturing. Its availability from multiple ISO-certified vendors with comprehensive Certificates of Analysis (COA) including NMR, MS, and HPLC purity data (typically ≥95%) supports GMP-compliant quality control workflows [1]. The compound's regulatory-grade documentation package and pharmacopeial traceability differentiate it from non-certified research-grade analogs that would not withstand regulatory audit scrutiny [2].

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